1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride
Description
1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an ethoxy group, and a phenyl group
Properties
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-16(19)14-4-6-15(7-5-14)20-13-12-18-10-8-17(2)9-11-18;/h4-7H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSVPDKSXUDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-(4-nitrophenyl)piperazine, which is then reduced using iron dust and hydrochloric acid to form 4-(4-ethylpiperazine-1-yl)aniline. This intermediate is then reacted with n-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used to study the effects of piperazine derivatives on biological systems.
Industrial Processes: It can be used as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially affecting neurotransmitter systems. The ethoxy and phenyl groups can also influence the compound’s binding affinity and selectivity for different targets.
Comparison with Similar Compounds
- 1-{4-[3-(4-Phenyl-1-piperazinyl)propoxy]phenyl}ethanone
- 1-(4-Phenyl-4-piperidinyl)ethanone
- 2-Methoxy-1-[(4-phenyl-1-piperazinyl)methyl]ethyl benzoate
Uniqueness: 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
